molecular formula C21H27N5O5S B1493634 3-cis-Hydroxyglipizide CAS No. 38207-37-3

3-cis-Hydroxyglipizide

Cat. No.: B1493634
CAS No.: 38207-37-3
M. Wt: 461.5 g/mol
InChI Key: GZLIUWBDTXQVBY-SJORKVTESA-N
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Description

3-cis-Hydroxyglipizide is a metabolite of glipizide, an oral hypoglycemic agent belonging to the second-generation sulfonylurea drug class. Glipizide is primarily used to control blood sugar levels in patients with type 2 diabetes mellitus by stimulating insulin release from pancreatic beta cells .

Biochemical Analysis

Biochemical Properties

3-cis-Hydroxyglipizide plays a role in biochemical reactions primarily as a metabolite of glipizide. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent metabolism. The primary enzymes involved in the metabolism of glipizide to this compound are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes catalyze the hydroxylation of glipizide, leading to the formation of this compound. The interactions between this compound and these enzymes are crucial for its formation and further metabolism.

Cellular Effects

This compound influences various cellular processes due to its origin from glipizide. Glipizide, and consequently its metabolite this compound, affects pancreatic beta cells by stimulating insulin release. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx . The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules. Additionally, this compound may impact cell signaling pathways, gene expression, and cellular metabolism through its effects on insulin secretion and glucose homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, this compound causes membrane depolarization and calcium influx, which ultimately leads to insulin release . This mechanism is similar to that of glipizide, as this compound is a metabolite formed from glipizide. The binding interactions with the potassium channels and the subsequent cellular responses are critical for the compound’s effects on insulin secretion and glucose regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that glipizide and its metabolites, including this compound, undergo enterohepatic circulation, which can influence their temporal effects . The stability of this compound in biological systems is essential for its sustained activity. Long-term effects on cellular function, such as prolonged insulin secretion and glucose regulation, have been observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively stimulates insulin release and lowers blood glucose levels. At higher doses, toxic or adverse effects may occur, including hypoglycemia and potential damage to pancreatic beta cells . Animal studies have demonstrated threshold effects, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of glipizide. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes hydroxylate glipizide to produce this compound. The metabolite may further undergo conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. The interactions with these enzymes and the subsequent metabolic flux are crucial for the compound’s pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is likely transported across cell membranes through passive diffusion or facilitated transport mechanisms. Binding proteins and transporters may also play a role in its distribution within the body . The localization and accumulation of this compound in specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within pancreatic beta cells, where it exerts its effects on insulin secretion. The compound may also localize to other cellular compartments involved in its metabolism and excretion. Targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its activity and function .

Chemical Reactions Analysis

3-cis-Hydroxyglipizide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.

    Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-cis-Hydroxyglipizide has several scientific research applications, including:

Comparison with Similar Compounds

3-cis-Hydroxyglipizide is similar to other hydroxylated metabolites of sulfonylurea drugs, such as 4-trans-Hydroxyglipizide. it is unique in its specific stereochemistry and the position of the hydroxyl group. Other similar compounds include:

Properties

CAS No.

38207-37-3

Molecular Formula

C21H27N5O5S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m1/s1

InChI Key

GZLIUWBDTXQVBY-SJORKVTESA-N

SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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